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molecular formula C11H13F B8489914 1-Cyclopentyl-3-fluorobenzene

1-Cyclopentyl-3-fluorobenzene

Cat. No. B8489914
M. Wt: 164.22 g/mol
InChI Key: FWDULKAGIIBRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178699B2

Procedure details

3-fluorophenylboronic acid (0.5 g; 3.6 mmol), bromocyclopentane (0.41 g; 2.7 mmol), potassium tert-butoxide (0.49 g; 4.3 mmol), bathophenanthroline (72 mg; 0.22 mmol), bis(1,5-cyclooctadiene)nickel(0) (30 mg; 0.11 mmol) and t-butanol (9 mL) were added sequentially to a 10-20 mL microwave reactor tube containing a stir bar. The vessel was capped, placed under nitrogen, and then subjected to the following microwave conditions: Temperature=160° C.; Time=5 minutes; Power=250 W; Cooling turned on; Absorption=High; prestir=5 s; FHT turned off. The crude reaction mixture was allowed to cool to room temperature and then acidified by the addition of aqueous hydrochloric acid (15 mL; 1N) and extracted with ethyl acetate (3×20 mL). The combined organic phases were successively washed with aqueous saturated sodium bicarbonate, aqueous saturated sodium chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes to give the title product as a light red solid (0.2 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.CC(C)([O-])C.[K+].C1C=CC(C2C=CN=C3C=2C=CC2C3=NC=CC=2C2C=CC=CC=2)=CC=1.Cl>C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni].C(O)(C)(C)C>[CH:12]1([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
0.41 g
Type
reactant
Smiles
BrC1CCCC1
Name
Quantity
0.49 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
72 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5
Name
Quantity
30 mg
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
prestir=5 s
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a stir bar
CUSTOM
Type
CUSTOM
Details
The vessel was capped
CUSTOM
Type
CUSTOM
Details
Temperature=160° C.
CUSTOM
Type
CUSTOM
Details
Time=5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
Absorption=High
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases were successively washed with aqueous saturated sodium bicarbonate, aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified by automated silica gel column chromatography (Biotage®)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
5 s
Name
Type
product
Smiles
C1(CCCC1)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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